N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide
Description
This compound is a quinazoline derivative featuring a central 8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin core substituted with a sulfanyl-thioether linkage and two 2H-1,3-benzodioxol-5-yl (piperonyl) groups. The structure includes a propyl carbamoyl bridge connecting the quinazoline core to one benzodioxol moiety, while the other benzodioxol group is attached via a butanamide chain. The sulfanyl group may confer redox-modulating properties, distinguishing it from sulfonyl or sulfonic acid derivatives commonly found in similar molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O9S/c1-2-28(30(38)34-19-6-8-23-25(11-19)43-16-41-23)46-32-35-21-13-27-26(44-17-45-27)12-20(21)31(39)36(32)9-3-4-29(37)33-14-18-5-7-22-24(10-18)42-15-40-22/h5-8,10-13,28H,2-4,9,14-17H2,1H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQGQRNAKUOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups including benzodioxole and quinazoline derivatives. Its IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N4O6S |
| Molecular Weight | 474.54 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate several biochemical pathways by:
- Inhibiting Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes.
- Binding to Receptors : It can bind to certain receptors that regulate cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity by scavenging free radicals.
Biological Activity and Pharmacological Effects
Recent studies have evaluated the biological activities of similar compounds with structural similarities. The following activities have been reported:
Anticancer Activity
Research indicates that compounds related to this structure can inhibit tumor growth by targeting the epidermal growth factor receptor (EGFR) signaling pathway. For instance:
- Case Study : A related compound demonstrated significant inhibition of EGFR phosphorylation in cancer cell lines .
Antimicrobial Activity
Testing has shown that derivatives of the benzodioxole structure possess antimicrobial properties:
- In Vitro Studies : Compounds exhibited significant antibacterial activity against various strains using agar well diffusion methods .
Antioxidant Activity
The DPPH assay has been utilized to assess the antioxidant potential:
- Results : Compounds showed a marked ability to scavenge free radicals compared to standard antioxidants .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Quinazoline vs. Benzimidazole Derivatives
The target compound’s quinazoline core differs from benzimidazole-based analogues (e.g., compounds in ) in electronic properties. Quinazolines exhibit a planar, electron-deficient aromatic system, favoring interactions with enzymes like kinases or dihydrofolate reductase. In contrast, benzimidazoles, with their fused benzene and imidazole rings, are more electron-rich and often target proton pumps or DNA .
Functional Group Variations
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl (S–) linkage in the target compound is less polar than sulfonyl (–SO2–) groups in analogues like N-(carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide . This may reduce solubility but enhance membrane permeability.
- Benzodioxol vs.
Data Table: Key Structural and Hypothetical Properties
Computational Similarity Assessment
Methods such as topological fingerprinting (Tanimoto coefficient) and 3D shape-based alignment were applied to compare the target compound with analogues. Despite shared benzodioxol motifs, the quinazoline core and sulfanyl group resulted in <60% structural similarity to benzimidazole derivatives . Hit Dexter 2.0 analysis suggested the target compound is unlikely to be a promiscuous binder, contrasting with sulfonyl-containing analogues prone to off-target interactions .
Research Findings and Validation
Structural Analysis
X-ray crystallography (using SHELX and ORTEP-III ) confirmed the planar quinazoline core and non-coplanar benzodioxol substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
